A Technical Guide to the Discovery and Isolation of Paclitaxel from Natural Sources
A Technical Guide to the Discovery and Isolation of Paclitaxel from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the landmark discovery and subsequent isolation of paclitaxel (B517696) (formerly Taxol®), a cornerstone of modern chemotherapy. We will explore the historical context, detail the rigorous experimental protocols for its extraction and purification, present key quantitative data, and visualize the compound's mechanism of action and the discovery workflow.
Discovery and Historical Context
The journey of paclitaxel began in the early 1960s as part of a large-scale screening program initiated by the U.S. National Cancer Institute (NCI) to identify novel anticancer agents from natural sources. In 1962, botanist Arthur Barclay, contracted by the U.S. Department of Agriculture (USDA), collected bark from the Pacific yew tree, Taxus brevifolia, in a forest in Washington State. This sample was one of over 30,000 collected and tested between 1960 and 1981.
In 1964, a crude extract from this bark demonstrated significant cytotoxic activity against cancer cells in vitro. This pivotal discovery was made by Dr. Monroe E. Wall and Dr. Mansukh C. Wani at the Research Triangle Institute (RTI) in North Carolina. The active compound was named "taxol" by Dr. Wall, reflecting its plant origin (Taxus) and its presumed chemical nature as an alcohol. The complex process of isolating the pure compound took several years, with its chemical structure finally being published in 1971.
Despite its potent in vitro activity, initial in vivo tests with the crude extract were disappointing. However, subsequent testing of partially purified fractions confirmed its antitumor activity in various mouse models, including melanoma, lung, mammary, and colon tumors. This spurred the NCI to order a large quantity of yew bark for further development, which ultimately led to FDA approval for treating refractory ovarian cancer in December 1992, thirty years after the initial sample collection.
Isolation and Purification from Taxus brevifolia
The isolation of paclitaxel from the bark of the Pacific yew is a multi-step process involving extraction, solvent partitioning, and extensive chromatography. The low concentration of paclitaxel in its natural source presents a significant challenge.
Quantitative Data: Paclitaxel Yield
The yield of paclitaxel varies significantly depending on the plant species, the specific part of the plant used, and the geographical location. The bark of Taxus brevifolia has historically been the primary source, though needles and other parts also contain the compound, often in lower concentrations.
| Natural Source (Plant Part) | Species | Average Paclitaxel Yield (% dry weight) | Reference |
| Bark | Taxus brevifolia | 0.01% - 0.069% | |
| Bark | Taxus wallichiana | ~0.014% | |
| Roots | Taxus wallichiana | ~0.023% | |
| Needles/Leaves | Taxus wallichiana | ~0.011% | |
| Needles | Taxus baccata | ~0.003% | |
| Needles | Taxus canadensis | ~0.009% | |
| Cell Culture | Taxus baccata (VSCs) | Up to 0.0276% (276 mg/kg FW) |
Note: Yields are highly variable. VSCs = Vascular Stem Cells; FW = Fresh Weight.
Experimental Protocol: Extraction and Purification
The following is a generalized protocol based on common methods for paclitaxel isolation.
Step 1: Extraction
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Preparation : The bark of Taxus brevifolia is dried and ground into a fine powder to maximize surface area.
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Solvent Extraction : The ground bark is exhaustively extracted with methanol (B129727) or ethanol. This process is often repeated multiple times to ensure complete extraction of the active compounds.
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Concentration : The resulting methanolic extract is concentrated under reduced pressure to remove the bulk of the solvent, yielding a thick, crude residue.
Step 2: Solvent-Solvent Partitioning
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Liquid-Liquid Extraction : The concentrated crude extract is partitioned between an aqueous phase and an immiscible organic solvent, typically dichloromethane (B109758) or chloroform. Paclitaxel has a high affinity for the organic phase.
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Separation : The organic layer, now enriched with paclitaxel and other lipophilic compounds, is collected. The solvent is then evaporated to yield a semi-purified powder.
Step 3: Chromatographic Purification This is a critical and often repeated stage to separate paclitaxel from a complex mixture of other taxanes and impurities.
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Initial Column Chromatography : The semi-purified powder is dissolved in a suitable solvent mixture (e.g., acetone-ligroin) and subjected to column chromatography. A common stationary phase is silica (B1680970) gel or Florisil®.
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Elution : The column is eluted with a solvent gradient (e.g., a mixture of acetone (B3395972) and hexane) to separate compounds based on their polarity. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing paclitaxel.
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High-Performance Liquid Chromatography (HPLC) : Fractions enriched with paclitaxel are further purified using preparative HPLC. This step is often repeated multiple times with different column types (e.g., reversed-phase) to achieve high purity.
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Crystallization : The purified paclitaxel fraction is concentrated, and the compound is crystallized from a solvent system to yield the final, highly pure product.
The overall workflow from plant collection to the pure, active pharmaceutical ingredient (API) is a complex, multi-stage process.
Mechanism of Action: Microtubule Stabilization
The antitumor activity of paclitaxel stems from a unique mechanism of action discovered
